(1Z)-3-(1H-benzotriazol-1-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to a propanimidamide structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE typically involves the reaction of benzotriazole with appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANENITRILE: Another benzotriazole derivative with similar chemical properties.
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(3,4-DIMETHOXYBENZYLIDENE)PROPANOHYDRAZIDE: A compound with a similar structure but different functional groups.
Uniqueness
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-HYDROXYPROPANIMIDAMIDE is unique due to its specific combination of the benzotriazole moiety and the hydroxypropanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11N5O/c10-9(12-15)5-6-14-8-4-2-1-3-7(8)11-13-14/h1-4,15H,5-6H2,(H2,10,12) |
InChI Key |
SDKXZWKUUYKWAW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=NO)N |
Origin of Product |
United States |
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